
L-Glutamine-2,3,3,4,4-d5
Overview
Description
L-Glutamine-2,3,3,4,4-d5 (CAS: 14341-78-7) is a deuterium-labeled isotopologue of L-glutamine, a non-essential amino acid critical in nitrogen metabolism, nucleotide synthesis, and cellular redox regulation. This compound is selectively deuterated at five positions: carbons 2, 3 (two deuteriums), 4 (two deuteriums), and 4', resulting in a molecular formula of C₅D₅H₅N₂O₃ and a molecular weight of 151.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine-d5 typically involves the incorporation of deuterium atoms into the L-Glutamine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of L-Glutamine-d5 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine-d5 undergoes various chemical reactions, including:
Oxidation: L-Glutamine-d5 can be oxidized to form L-Glutamic acid-d5.
Reduction: It can be reduced to form L-Glutamine-d5 derivatives.
Substitution: The amide group in L-Glutamine-d5 can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include deuterated derivatives of L-Glutamine, such as L-Glutamic acid-d5 and other substituted amides .
Scientific Research Applications
Metabolic Studies
L-Glutamine is a crucial amino acid involved in various metabolic processes. The deuterated form, L-Glutamine-2,3,3,4,4-d5, allows researchers to trace metabolic pathways with enhanced precision due to the unique mass characteristics imparted by the deuterium labels.
1.1. Tracing Metabolic Pathways
The stable isotope labeling enables the investigation of the glutamate-glutamine cycle in mammalian cells. Researchers utilize this compound to study how glutamine metabolism influences cellular functions such as protein synthesis and energy production. For instance, studies have shown that glutamine's role in the tricarboxylic acid cycle can be elucidated using this compound as a tracer .
1.2. Cellular Response Studies
In conditions of glutamine deprivation, the use of this compound has been instrumental in understanding cellular responses and adaptations. For example, research indicates that supplementation with asparagine can restore cell viability in glutamine-depleted environments . The isotope helps quantify changes in amino acid levels and protein synthesis rates under these stress conditions.
Clinical Research Applications
L-Glutamine supplementation has been studied extensively for its therapeutic benefits in various clinical settings. The deuterated form is particularly useful for pharmacokinetic studies.
2.1. Immune Function and Recovery
Clinical trials have demonstrated that L-Glutamine supplementation can enhance immune function and recovery in critically ill patients and athletes . The isotope allows researchers to monitor how effectively the body utilizes supplemented glutamine compared to baseline levels.
2.2. Sickle Cell Disease Management
Recent studies have explored the role of L-Glutamine in treating sickle cell disease. Clinical evidence suggests that it may reduce complications associated with this condition . The deuterated form aids in understanding its metabolic fate and therapeutic efficacy through detailed pharmacokinetic profiling.
Biochemical Investigations
The chemical structure of this compound makes it a valuable tool for various biochemical analyses.
3.1. NMR Spectroscopy
This compound is commonly used in nuclear magnetic resonance (NMR) spectroscopy to study protein interactions and dynamics . Its unique isotopic signature enhances resolution and sensitivity in NMR experiments.
3.2. Mass Spectrometry
In mass spectrometry applications, this compound serves as an internal standard for quantifying glutamine levels in biological samples . Its incorporation into experimental protocols improves accuracy in measuring glutamine concentrations across different biological matrices.
Case Studies
Mechanism of Action
L-Glutamine-d5 exerts its effects primarily through its role in metabolic pathways. It serves as a carbon source for oxidation in certain cells and is involved in the synthesis of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA). The deuterium atoms in L-Glutamine-d5 can influence the rate of metabolic reactions, providing insights into the kinetics and mechanisms of these processes .
Comparison with Similar Compounds
Comparison with Isotopic Analogs
Table 1: Comparison of Deuterated Amino Acids Used as Internal Standards
Key Findings :
- Mass Shift Specificity: L-Glutamine-d5 produces a +5 Da shift in MS, distinguishing it from L-Glutamate-d4 (+4 Da) and minimizing interference in chloronocardiamide studies .
- Metabolic Tracing Precision : The 2,3,3,4,4-d5 labeling enables precise tracking of glutamine-derived hydrogen in NADPH via glutamate dehydrogenase and malic enzyme, unlike 2H-aspartate or 2H-serine tracers .
Comparison with Structural/Functional Analogs
Table 2: Functional Analogs of L-Glutamine
Key Findings :
- Mechanistic Contrast : Unlike deuterated L-glutamine-d5, azaserine and DON compete with glutamine for enzyme binding, blocking pathways like hexosamine biosynthesis .
- Clinical Relevance : Native L-glutamine improves plasma glutamine levels in trauma patients , while L-glutamine-d5 is restricted to research due to its isotopic labeling .
Methodological Comparison with Other Internal Standards
Table 3: Performance in Analytical Workflows
Key Findings :
- Column Compatibility : L-Glutamine-d5 is effectively separated using BEH amide columns, whereas C18 columns are preferred for underivatized glutamine .
Biological Activity
L-Glutamine-2,3,3,4,4-d5 is a deuterated form of the amino acid L-glutamine, which plays a crucial role in various biological processes. This article will explore its biological activity, including metabolic functions, therapeutic applications, and relevant research findings.
Overview of L-Glutamine
L-Glutamine is a non-essential amino acid that serves as a substrate for protein synthesis and is vital for cellular metabolism. It is particularly important in conditions of stress or injury, where its demand increases significantly. The deuterated variant, this compound, is used in research to trace metabolic pathways and understand the dynamics of glutamine in various biological contexts.
Metabolic Functions
L-Glutamine is involved in several metabolic pathways:
- Energy Production : It can be converted into glucose through gluconeogenesis.
- Nitrogen Transport : Glutamine serves as a nitrogen donor for the synthesis of nucleotides and amino acids.
- Acid-Base Balance : It helps maintain acid-base homeostasis in the body.
The deuterated form allows researchers to track these processes more precisely using techniques like mass spectrometry.
1. Cancer Research
L-Glutamine has been shown to support cancer cell proliferation and survival. Studies indicate that cancer cells often exhibit increased glutamine uptake to meet their metabolic needs. Research involving this compound has provided insights into how tumor cells utilize glutamine to sustain growth under nutrient-deprived conditions .
2. Immune Function
L-Glutamine plays a significant role in immune cell function. It is essential for lymphocyte proliferation and cytokine production. Research indicates that supplementation with L-glutamine can enhance immune responses during periods of stress or illness .
3. Gastrointestinal Health
L-Glutamine is known for its protective effects on the intestinal epithelium. It has been shown to alleviate conditions such as inflammatory bowel disease (IBD) by promoting mucosal healing and reducing inflammation . In animal models of colitis, L-glutamine supplementation improved gut barrier function and reduced inflammatory markers .
Case Study 1: Osteoarthritis Management
A study explored the effects of L-glutamine on osteoarthritis (OA) in rat models. The administration of L-glutamine resulted in reduced expression of matrix metalloproteinase-13 (MMP-13), which is associated with cartilage degradation. This suggests that L-glutamine may have protective effects against OA progression .
Case Study 2: Cancer Cell Metabolism
In a study examining the metabolic adaptations of cancer cells under glutamine deprivation, researchers used this compound to trace metabolic shifts. The findings revealed that cancer cells could adapt by utilizing alternative substrates when glutamine was limited . This highlights the potential for targeting glutamine metabolism in cancer therapies.
Research Findings
Q & A
Basic Research Questions
Q. What is the role of deuterium labeling in L-Glutamine-2,3,3,4,4-d5 for metabolic flux studies?
this compound is a stable isotope tracer used to investigate metabolic pathways such as glutaminolysis, redox balance, and nucleotide biosynthesis. The deuterium atoms at positions 2,3,3,4,4 allow precise tracking of carbon and nitrogen flow via mass spectrometry. For example, in NADPH production studies, [2,3,3,4,4-d5]-glutamine distinguishes contributions from enzymes like ME1 (malic enzyme 1) and IDH1 (isocitrate dehydrogenase 1) by analyzing deuterium incorporation into NADPH .
Q. How is isotopic purity verified for this compound, and why is this critical?
Isotopic enrichment (98% atom % D) is typically confirmed using HPLC coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR). High purity minimizes background noise in tracer experiments, ensuring accurate quantification of metabolic intermediates. Contamination with unlabelled glutamine (CAS 56-85-9) can skew results, particularly in sensitive applications like GC-MS metabolomics .
Q. What are the standard protocols for synthesizing this compound?
The synthesis involves catalytic deuteration of precursor molecules. A validated method includes:
- Step 1 : Reacting L-glutamic acid with deuterated ammonia under controlled pH and temperature.
- Step 2 : Purification via reverse-phase HPLC to achieve >95% chemical purity.
- Step 3 : Isotopic validation using MS/NMR .
Reaction Parameter | Condition |
---|---|
Catalyst | Pd/C or PtO₂ |
Temperature | 25–40°C |
Solvent | D₂O/MeOD |
Q. How is this compound used in cell culture studies?
It is added to cell media (0.5–2 mM) to trace glutamine utilization in processes like:
- Redox balance : Monitoring glutathione synthesis under oxidative stress.
- Anaplerosis : Assessing TCA cycle replenishment in cancer cells.
- Apoptosis : Quantifying caspase-3 activation in glutamine-deprived conditions .
Q. What analytical techniques are recommended for detecting deuterated glutamine in biological samples?
- GC-MS : Derivatize samples with MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) and compare with deuterated internal standards (e.g., D-2532) .
- LC-HRMS : Use hydrophilic interaction chromatography (HILIC) for polar metabolites.
- Enzymatic assays : Glutamine/Glutamate-Glo™ kits measure concentration via luminescence, but require validation against isotopic standards .
Advanced Research Questions
Q. How can isotopic dilution affect tracer studies with this compound, and how is this corrected?
Isotopic dilution occurs when unlabelled intracellular glutamine pools reduce tracer signal. Mitigation strategies include:
- Pre-equilibrating cells with deuterated media for 24–48 hours.
- Using combinatorial tracers (e.g., [4-²H]-glucose) to account for cross-pathway contributions.
- Applying mathematical corrections for solvent exchange and natural isotope abundance .
Q. What experimental designs resolve conflicting data in glutamine metabolism studies?
Contradictions in flux measurements (e.g., ME1 vs. IDH1 activity) are addressed by:
- Multi-tracer approaches : Combine [2,3,3,4,4-d5]-glutamine with [1-²H]-glucose to isolate pathway-specific contributions.
- Compartmental modeling : Differentiate cytosolic vs. mitochondrial glutamine utilization using subcellular fractionation .
Q. How does deuterium labeling impact protein synthesis studies compared to ¹³C/¹⁵N isotopes?
Deuterium (²H) has a lower mass shift than ¹³C/¹⁵N, complicating MS detection. However, it is cost-effective for high-resolution NMR studies of protein dynamics. Note: Deuterium can alter hydrogen bonding, requiring validation of structural integrity in biophysical assays .
Q. What are the challenges in quantifying low-abundance deuterated metabolites in complex matrices?
- Signal suppression : Co-eluting matrix components (e.g., lipids) reduce MS sensitivity. Solution: Solid-phase extraction (SPE) or tandem-MS/MS.
- Fragmentation interference : Optimize collision energy to distinguish deuterated fragments (e.g., m/z 152.16 vs. 151.18 for glutamine-d5) .
Q. How can researchers optimize in vivo studies using this compound?
- Dosing : Administer via continuous infusion to maintain steady-state enrichment.
- Tissue-specific analysis : Use LC-MS imaging to map glutamine metabolism in organs like the liver or tumor microenvironments.
- Ethical considerations : Ensure deuterium doses comply with institutional guidelines for isotopic safety .
Properties
IUPAC Name |
(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-NKXUJHECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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